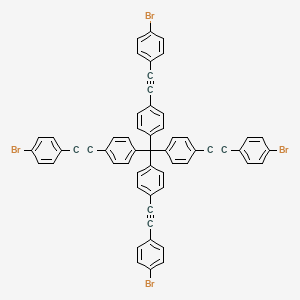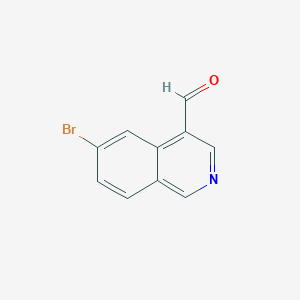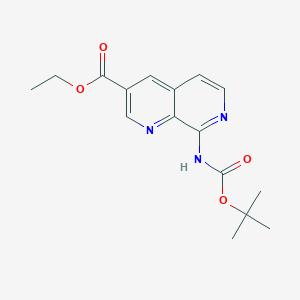
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane is a complex organic compound characterized by its unique structure, which includes four bromophenyl groups attached to a central methane core via ethynyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane typically involves a multi-step process. One common method is the Sonogashira–Hagihara coupling reaction, which involves the coupling of ethynyl groups with bromophenyl groups in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl groups can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-Catalysts: Often used alongside palladium in Sonogashira coupling.
Inert Atmosphere: Nitrogen or argon to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学的研究の応用
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane has several scientific research applications:
Materials Science: Used in the development of microporous organic polymers (MOPs) for gas storage and separation.
Organic Electronics:
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
作用機序
The mechanism of action of Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and bromophenyl groups. These groups can interact with other molecules through mechanisms such as π-π stacking, hydrogen bonding, and halogen bonding, which can influence the compound’s behavior in different environments.
類似化合物との比較
Similar Compounds
Tetrakis(4-ethynylphenyl)methane: Similar structure but without the bromine atoms.
Tetrakis(4-iodoethynyl)phenyl)methane: Contains iodine instead of bromine, which can affect its reactivity and applications.
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane: A related compound with an adamantane core instead of methane.
Uniqueness
Tetrakis(4-((4-bromophenyl)ethynyl)phenyl)methane is unique due to the presence of bromine atoms, which can enhance its reactivity and make it suitable for specific applications in materials science and organic synthesis. The combination of ethynyl and bromophenyl groups provides a versatile platform for further functionalization and the development of new materials.
特性
分子式 |
C57H32Br4 |
|---|---|
分子量 |
1036.5 g/mol |
IUPAC名 |
1-bromo-4-[2-[4-[tris[4-[2-(4-bromophenyl)ethynyl]phenyl]methyl]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C57H32Br4/c58-53-33-17-45(18-34-53)5-1-41-9-25-49(26-10-41)57(50-27-11-42(12-28-50)2-6-46-19-35-54(59)36-20-46,51-29-13-43(14-30-51)3-7-47-21-37-55(60)38-22-47)52-31-15-44(16-32-52)4-8-48-23-39-56(61)40-24-48/h9-40H |
InChIキー |
JIBQRHBBMGFRKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)C(C3=CC=C(C=C3)C#CC4=CC=C(C=C4)Br)(C5=CC=C(C=C5)C#CC6=CC=C(C=C6)Br)C7=CC=C(C=C7)C#CC8=CC=C(C=C8)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15155850.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B15155868.png)
![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![3-Iodobicyclo[1.1.1]pentan-1-amine](/img/structure/B15155888.png)
![{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B15155893.png)
![4-Isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B15155904.png)
![4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide](/img/structure/B15155911.png)
![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)



